molecular formula C10H9NO5 B14846316 [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14846316
M. Wt: 223.18 g/mol
InChI Key: UFGBDRHKEJQMBR-UHFFFAOYSA-N
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Description

[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a complex organic compound with a pyridine ring substituted with formyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion to [6-Carboxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid.

    Reduction: Formation of [6-Hydroxymethyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [6-Formyl-4-(carboxyl)pyridin-2-YL]acetic acid
  • [6-Hydroxymethyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
  • [6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]propionic acid

Uniqueness

[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(6-formyl-4-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-16-10(15)6-2-7(4-9(13)14)11-8(3-6)5-12/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

UFGBDRHKEJQMBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C=O)CC(=O)O

Origin of Product

United States

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